molecular formula C26H17N3O6 B2822792 (Z)-methyl 2-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate CAS No. 956705-53-6

(Z)-methyl 2-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B2822792
CAS No.: 956705-53-6
M. Wt: 467.437
InChI Key: YQZYIEUNADLJLD-UCQKPKSFSA-N
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Description

(Z)-methyl 2-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a useful research compound. Its molecular formula is C26H17N3O6 and its molecular weight is 467.437. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, have been shown to inhibit the human monoamine oxidase (hmao) a and b isoforms . These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can lead to increased levels of these neurotransmitters.

Mode of Action

Based on its structural similarity to other nitrophenyl compounds, it may interact with its target through a reductive electron transfer mechanism . This involves the nitro group of the compound accepting an electron while the target molecule is oxidized.

Biochemical Pathways

This can lead to changes in mood, behavior, and other neurological functions .

Pharmacokinetics

Similar compounds, such as 2-(3-nitrophenyl)acetic acid, have been shown to interact with penicillin g acylase in escherichia coli . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

Based on its potential inhibition of hmao enzymes, it could lead to increased levels of neurotransmitters in the brain, potentially affecting mood and behavior .

Properties

IUPAC Name

methyl (2Z)-2-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-oxo-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17N3O6/c1-34-26(31)17-10-11-22-21(13-17)25(30)23(35-22)14-18-15-28(19-7-3-2-4-8-19)27-24(18)16-6-5-9-20(12-16)29(32)33/h2-15H,1H3/b23-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZYIEUNADLJLD-UCQKPKSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=CC3=CN(N=C3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CN(N=C3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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